molecular formula C16H16N4O2 B14738862 1,4-Bis(4-nitrosophenyl)piperazine CAS No. 4963-30-8

1,4-Bis(4-nitrosophenyl)piperazine

Cat. No.: B14738862
CAS No.: 4963-30-8
M. Wt: 296.32 g/mol
InChI Key: FHBCYOPBRVSSCN-UHFFFAOYSA-N
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Description

1,4-Bis(4-nitrosophenyl)piperazine (BNPP) is a piperazine derivative featuring two para-nitrosophenyl substituents on the piperazine ring. Its unique structure enables coordination chemistry applications, particularly as a bridging ligand in dinuclear rhodium(III) and iridium(III) complexes. BNPP is notable for its two non-interacting C-nitroso groups that coordinate in the s-N mode without chelate assistance, a rare property in coordination chemistry .

Properties

CAS No.

4963-30-8

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

1,4-bis(4-nitrosophenyl)piperazine

InChI

InChI=1S/C16H16N4O2/c21-17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18-22)4-8-16/h1-8H,9-12H2

InChI Key

FHBCYOPBRVSSCN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N=O)C3=CC=C(C=C3)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-nitrosophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1,4-diphenylpiperazine with nitrosating agents such as nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-nitrosophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Bis(4-nitrosophenyl)piperazine involves its ability to form complexes with metal ions. The nitroso groups coordinate with metal centers, leading to the formation of stable complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions and industrial processes .

Comparison with Similar Compounds

1,4-Bis(4-nitrophenyl)piperazine

  • Molecular Formula : C₁₆H₁₆N₄O₄
  • Molecular Weight : 328.32 g/mol
  • Key Differences: Replaces nitroso (-NO) with nitro (-NO₂) groups. Lacks coordination capability due to the absence of lone electron pairs on nitro groups. Applications: Primarily used as a precursor or intermediate in organic synthesis rather than coordination chemistry .

Table 1: Structural Analogs of BNPP

Compound Molecular Formula Molecular Weight (g/mol) Substituent Groups Key Properties/Applications References
1,4-Bis(4-nitrosophenyl)piperazine C₁₆H₁₄N₄O₂* ~314.31 Nitroso (-NO) Bridging ligand in dinuclear complexes
1,4-Bis(4-nitrophenyl)piperazine C₁₆H₁₆N₄O₄ 328.32 Nitro (-NO₂) Organic synthesis intermediate

*Inferred formula based on nitroso substitution.

Comparison with Functional Piperazine Derivatives

Thiadiazole-Modified Piperazines

  • Examples :
    • C₂₀H₁₆N₈O₄S₄ (MW: 428.4 g/mol, 19.73% N)
    • C₂₂H₁₈N₆O₄S₄ (MW: 472.9 g/mol, 15.22% N)
  • Key Differences :
    • Thiadiazole groups replace nitrosophenyl substituents.
    • Demonstrated antimicrobial activity, unlike BNPP .

Sulfonyl Piperazines

  • Example : 1,4-Bis(4-fluorophenylsulfonyl)piperazine
  • Key Differences :
    • Sulfonyl (-SO₂) groups enhance biological activity.
    • Exhibits DPP-4 inhibitory activity (19–30% at 100 µM) and hypoglycemic effects in diabetic mice .

Aminopropyl Piperazines

  • Example: 1,4-Bis(3-aminopropyl)piperazine
  • Key Differences: Aminopropyl (-CH₂CH₂CH₂NH₂) substituents increase hydrophilicity. Used in antimalarial drug development (IC₅₀: <1 µM against Plasmodium falciparum) and nanoparticle templating .

Table 2: Functional Derivatives of Piperazine

Compound Type Example Formula Molecular Weight (g/mol) Substituent Groups Key Applications References
Thiadiazole-Piperazine C₂₀H₁₆N₈O₄S₄ 428.4 1,3,4-Thiadiazole Antimicrobial agents
Sulfonyl-Piperazine C₁₆H₁₄F₂N₂O₄S₂ ~400.4* 4-Fluorophenylsulfonyl DPP-4 inhibition, diabetes
Aminopropyl-Piperazine C₁₀H₂₂N₄ 198.32 3-Aminopropyl Antimalarial drugs

*Calculated based on substituents.

Key Research Findings

BNPP vs. Nitrophenyl Analogs :

  • Nitroso groups in BNPP enable metal coordination, whereas nitro groups in analogs like 1,4-Bis(4-nitrophenyl)piperazine lack this capability .

Biological Activity: Thiadiazole and sulfonyl derivatives show antimicrobial or antidiabetic activity, contrasting with BNPP’s non-biological coordination role .

Synthetic Methods :

  • BNPP is synthesized via direct nitrosation, while polymers like poly(1,4-bis(methacryloyl)piperazine) require maghnite catalysts for polymerization .

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